molecular formula C13H10ClN3O2 B11781273 Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B11781273
M. Wt: 275.69 g/mol
InChI Key: ZSSQOZDENAQGAB-UHFFFAOYSA-N
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Description

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or iodine (I2) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine substituent and ethyl ester group contribute to its versatility in various chemical reactions and potential therapeutic applications .

Biological Activity

Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the benzo[4,5]imidazo[1,2-a]pyrimidine scaffold, which is known for its diverse pharmacological properties. The introduction of the ethyl ester and chlorobenzene substituents enhances the compound's lipophilicity and potential bioactivity.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown inhibition of cancer cell proliferation in various in vitro assays. In particular, the compound's ability to inhibit tubulin polymerization has been linked to its anticancer effects. This mechanism involves interference with the cell cycle, leading to apoptosis in cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

COX-2 Inhibition

This compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Studies indicate that compounds within this class can selectively inhibit COX-2 over COX-1, suggesting a potential therapeutic application in inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs. The presence of specific substituents on the aromatic rings appears to enhance selectivity and potency against COX-2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Substituent Positioning : The position of substituents on the aromatic rings significantly affects both potency and selectivity for COX-2 inhibition.
  • Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and bioactivity.
  • Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the compound, thereby influencing its interaction with biological targets.

In Vitro Studies

In vitro assays have shown that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Tubulin polymerization inhibition
HeLa12.3Apoptosis induction
A5498.7COX-2 inhibition

In Vivo Studies

In vivo studies further support the efficacy of this compound as an anti-inflammatory agent. Animal models treated with this compound showed reduced inflammation markers and improved clinical outcomes in models of arthritis and other inflammatory conditions.

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

ethyl 3-chloropyrimido[1,2-a]benzimidazole-2-carboxylate

InChI

InChI=1S/C13H10ClN3O2/c1-2-19-12(18)11-8(14)7-17-10-6-4-3-5-9(10)15-13(17)16-11/h3-7H,2H2,1H3

InChI Key

ZSSQOZDENAQGAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC3=CC=CC=C3N2C=C1Cl

Origin of Product

United States

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